

Application Note: Synthesis and Purification of AHR-13268D

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Compound of Interest

Compound Name:	Ahr 13268D
CAS No.:	130838-11-8
Cat. No.:	B1665082

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Executive Summary

AHR-13268D (CAS: 130838-11-8) is a potent, orally active antiallergic and antihistaminic agent originally developed by A.H. Robins (now part of Pfizer).[1][2] Chemically identified as the monosodium salt of 4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidiny]propoxy]benzoic acid, it functions as a potent inhibitor of histamine release from mast cells (IC50 = 0.51 nM) and possesses H1-antagonist activity.[1][2]

Important Disambiguation: While the code prefix is "AHR", this compound is not a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] It is a piperidine-derivative antihistamine structurally related to fexofenadine and ebastine.[1][2]

This guide details a convergent synthesis route optimized for high purity (>98%) and scalability. It employs a 2+1 fragment coupling strategy, minimizing impurity carryover and ensuring precise stoichiometry for the final salt formation.[1][2]

Chemical Profile & Retrosynthetic Analysis[1][2]

Molecule Identification[1][2]

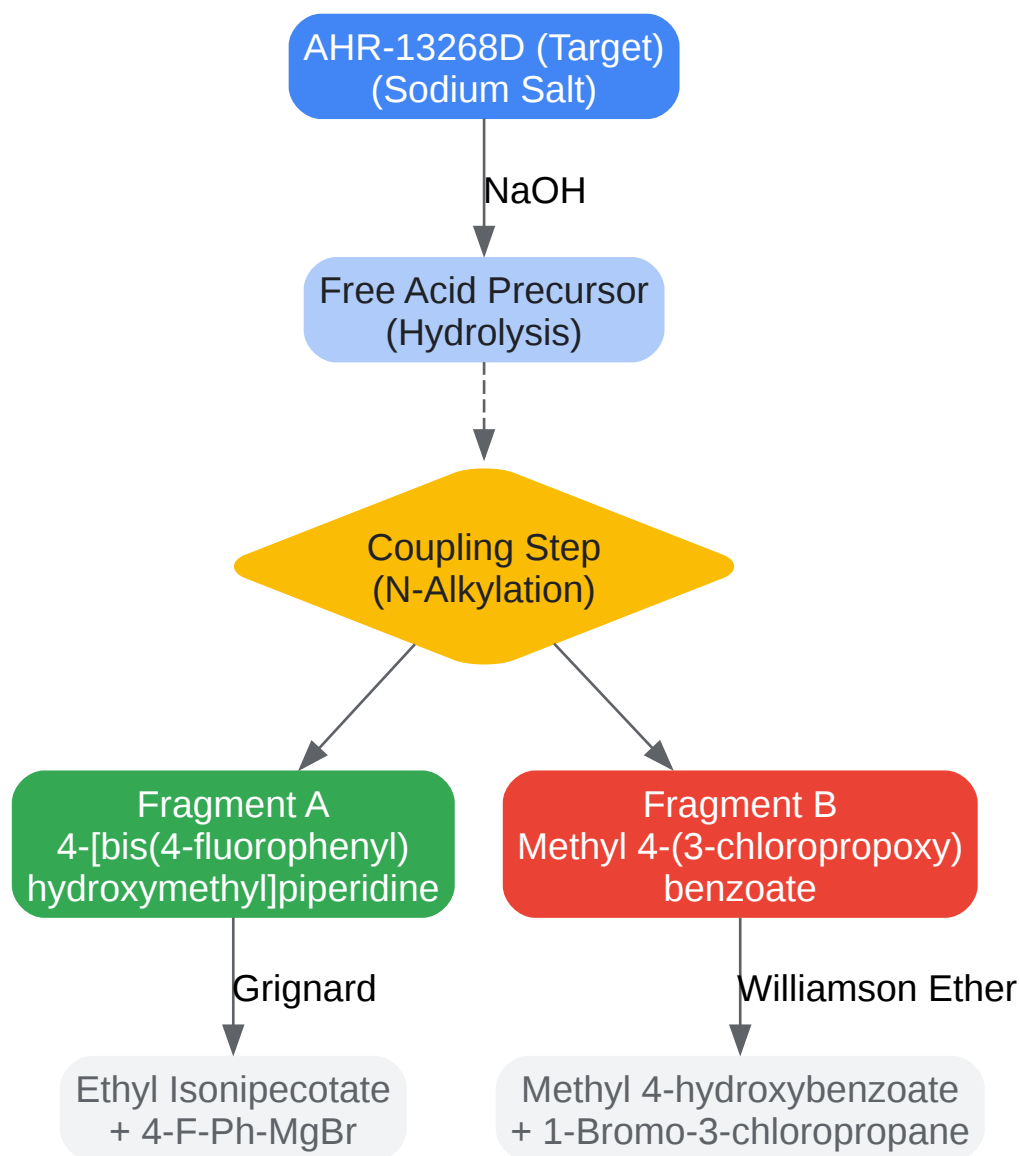
- IUPAC Name: Sodium 4-(3-(4-(bis(4-fluorophenyl)(hydroxy)methyl)piperidin-1-yl)propoxy)benzoate[1][2]
- Formula: $C_{28}H_{28}F_2NNaO_4$ [1][2]
- Molecular Weight: 503.51 g/mol [1][2]
- Solubility: Soluble in water (as Na salt), DMSO, Methanol.[1][2]

Retrosynthetic Logic

The synthesis is disconnected at the ether linkage and the piperidine nitrogen, revealing two primary precursors:[2]

- Fragment A (The Pharmacophore): 4-[bis(4-fluorophenyl)hydroxymethyl]piperidine.[1][2][3]
- Fragment B (The Linker-Tail): Methyl 4-(3-chloropropoxy)benzoate.[1][2]

This convergent approach allows for the independent purification of the bulky pharmacophore before the final coupling.[1][2]



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Figure 1: Retrosynthetic disconnection of AHR-13268D showing the convergent assembly of the piperidine core and the benzoic acid tail.[1][2]

Detailed Synthesis Protocol

Phase 1: Synthesis of Fragment A (Piperidine Core)

Objective: Create the diaryl-methanol pharmacophore.

Reagents:

- Ethyl 1-benzylpiperidine-4-carboxylate (Starting Material 1)[1][2]
- 4-Fluorophenylmagnesium bromide (1.0 M in THF)[1][2]
- Ammonium chloride (sat.[1][2] aq.)
- Palladium on Carbon (10% Pd/C)[1][2]
- Hydrogen gas (H₂)[1][2]

Protocol:

- Grignard Addition:
 - Charge a dry 3-neck flask with Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) and anhydrous THF. Cool to 0°C under N₂. [1][2]
 - Add 4-Fluorophenylmagnesium bromide (2.5 eq) dropwise over 60 mins. [1][2] The excess ensures complete conversion of the ester to the tertiary alcohol. [1][2]
 - Allow to warm to Room Temperature (RT) and stir for 4 hours.
 - Monitor: TLC (Hexane/EtOAc 3:1) should show disappearance of ester. [1][2]
- Quench & Workup:
 - Cool to 0°C. Quench carefully with saturated NH₄Cl.
 - Extract with Ethyl Acetate (3x). [1][2] Wash organics with brine, dry over MgSO₄, and concentrate. [1][2]
 - Purification: Recrystallize the intermediate (1-benzyl-4-[bis(4-fluorophenyl)hydroxymethyl]piperidine) from Ethanol/Water. [1][2]
- Debonylation (Hydrogenolysis):
 - Dissolve the intermediate in Methanol. [1][2]
 - Add 10% Pd/C (5 wt% loading).

- Stir under H₂ atmosphere (balloon pressure or 1-2 atm) at RT for 12 hours.
- Filter through Celite to remove catalyst.[1][2] Concentrate filtrate.[1][2]
- Yield: Fragment A is obtained as a white solid.[1][2]

Phase 2: Synthesis of Fragment B (Linker)

Objective: Prepare the alkylating agent with the benzoate tail.[1][2]

Reagents:

- Methyl 4-hydroxybenzoate[1][2]
- 1-bromo-3-chloropropane[1][2]
- Potassium Carbonate (K₂CO₃)[1][2]
- Acetone (anhydrous)[1][2]

Protocol:

- Alkylation:
 - Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in acetone.
 - Add anhydrous K₂CO₃ (1.5 eq) and 1-bromo-3-chloropropane (1.2 eq). Note: Using the bromochloroalkane favors substitution at the more reactive bromine, leaving the chloride available for the next step.[2]
 - Reflux for 8-12 hours.[1][2]
- Workup:
 - Filter off inorganic salts.[1][2] Concentrate the filtrate.
 - Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.
[1][2]

- Purification: Vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc) to yield Methyl 4-(3-chloropropoxy)benzoate as a clear oil.[1][2]

Phase 3: Convergent Coupling & Salt Formation

Objective: Link Fragments A and B, then convert to the sodium salt (AHR-13268D).

Reagents:

- Fragment A (from Phase 1)[1][2]
- Fragment B (from Phase 2)[1][2]
- Potassium Iodide (KI) - Catalyst[1][2]
- Potassium Carbonate (K₂CO₃)[1][2]
- DMF or Methyl Ethyl Ketone (MEK)[1][2]
- Sodium Hydroxide (1N NaOH)[1][2]

Protocol:

- N-Alkylation:
 - Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in DMF.[1][2]
 - Add K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq).[1][2]
 - Heat to 80°C for 16-24 hours.
 - Mechanism:[1][2][4] KI converts the alkyl chloride (Fragment B) to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the nucleophilic attack by the piperidine nitrogen.[1][2]
- Isolation of Ester Intermediate:
 - Pour reaction mixture into ice water. The ester intermediate usually precipitates.[1][2]

- Filter and wash with water.[1][2] Dry in a vacuum oven.
- Hydrolysis:
 - Suspend the ester in Ethanol/Water (4:1).[1][2]
 - Add NaOH (2.5 eq).[1][2] Reflux for 2 hours.
 - Check for clarity (solution becomes clear as the salt forms and ester dissolves).[1][2]
- Isolation of Free Acid (Purification Step):
 - Crucial Step: Although the target is the salt, isolating the free acid first allows for better purification.[1][2]
 - Acidify the solution with 1N HCl to pH 4-5.[1][2] The free acid AHR-13268 precipitates.[1][2]
 - Filter and recrystallize from Acetonitrile/Water.[1][2]
- Final Salt Formation (AHR-13268D):
 - Suspend the purified Free Acid in minimal Methanol.[1][2]
 - Add exactly 1.00 eq of NaOH (using standardized 1.00 N NaOH solution).[1][2]
 - Stir until dissolved.
 - Remove solvent via rotary evaporation followed by lyophilization (freeze-drying) to obtain AHR-13268D as a fluffy white powder.[1][2]

Purification & Quality Control

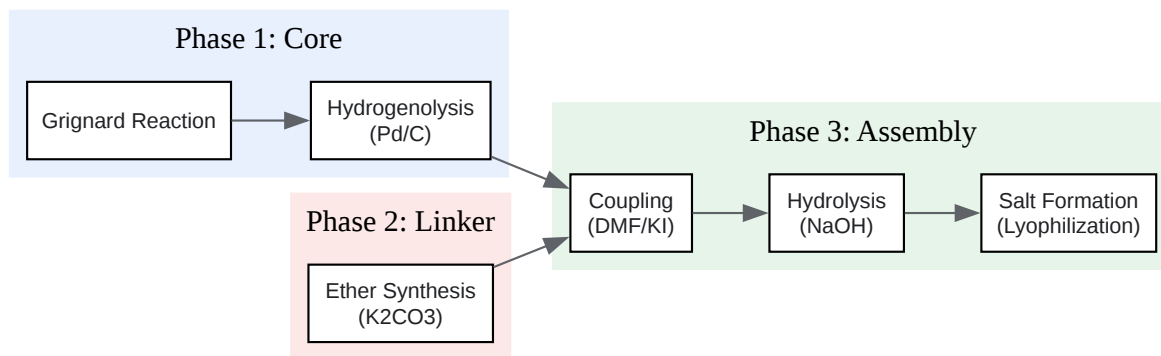
Purification Strategy Table

Stage	Method	Target Impurities Removed
Fragment A	Recrystallization (EtOH)	Monofluorophenyl byproducts, unreacted ester.[1][2]
Fragment B	Flash Column (Hex/EtOAc)	Bis-alkylated dimers, unreacted phenol.[1][2]
Free Acid	Acid Precipitation & Recrystallization	Unreacted fragments, inorganic salts.[1][2]
Final Salt	Lyophilization	Residual solvents.[1][2]

Analytical Specifications

- HPLC: >98.5% purity.[1][2] Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[1][2]
- ¹H NMR (DMSO-d₆):
 - δ 7.8 (d, 2H, Benzoate Ar-H)[1]
 - δ 7.4 (m, 4H, Fluorophenyl Ar-H)[1]
 - δ 7.1 (t, 4H, Fluorophenyl Ar-H)[1]
 - δ 6.9 (d, 2H, Benzoate Ar-H)[1]
 - δ 4.0 (t, 2H, O-CH₂)[1]
 - δ 1.5-3.0 (Multiplets, Piperidine & Linker protons)[1][2]
- Elemental Analysis: Calculated for C₂₈H₂₈F₂NNaO₄.

Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis of AHR-13268D.

References

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